molecular formula C10H14FNO2 B1409378 3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine CAS No. 1514564-02-3

3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine

Cat. No.: B1409378
CAS No.: 1514564-02-3
M. Wt: 199.22 g/mol
InChI Key: AZSMIJYAZDGXLO-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine is a useful research compound. Its molecular formula is C10H14FNO2 and its molecular weight is 199.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine is involved in various chemical syntheses and characterizations. For instance, Liu et al. (1993) explored hexadentate N3O3 amine phenols, which are KBH4 reduction products of Schiff bases, showing the relevance of this compound in creating complex molecules used in inorganic chemistry (Liu, Wong, Rettig, & Orvig, 1993).

Development of Selective Electrodes

Research by Ghaedi et al. (2015) indicates the use of derivatives of this compound in developing selective electrodes. They modified multiwalled carbon nanotubes with 3-(trimethoxysilyl)propan-1-amine, demonstrating its application in creating materials with high accuracy for monitoring iodide (Ghaedi, Jaberi, Hajati, Montazerozohori, Zarr, Asfaram, Kumawat, & Gupta, 2015).

Fluorescence Applications in Biomedical Analysis

Hirano et al. (2004) described the application of a derivative, 6-methoxy-4-quinolone, with strong fluorescence in aqueous media. This derivative is important in biomedical analysis due to its stable fluorescence across various pH levels, demonstrating the compound's potential in fluorescent labeling and detection (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Understanding Hydrogen-Bond Basicity

Graton et al. (1999) investigated the hydrogen-bond basicity of aliphatic primary amines, including compounds similar to this compound. Their study contributes to understanding the hydrogen-bonding interactions of such amines, which is crucial in various chemical and pharmaceutical applications (Graton, Laurence, Berthelot, Questel, Besseau, & Raczynska, 1999).

Applications in Synthesis of Fluorinated Heterocyclic Compounds

The compound has also been used in the synthesis of fluorinated heterocyclic compounds, as illustrated by Shi et al. (1996). They utilized derivatives in the efficient synthesis of various fluorine-bearing compounds, showcasing its role in the creation of complex organic structures (Shi, Wang, & Schlosser, 1996).

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-13-10-4-3-8(7-9(10)11)14-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSMIJYAZDGXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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